molecular formula C33H25OP B031056 [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 145964-33-6

[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Cat. No.: B031056
CAS No.: 145964-33-6
M. Wt: 468.5 g/mol
InChI Key: KRWTWSSMURUMDE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Axially Chiral Phosphine Ligands

The development of axially chiral phosphine ligands represents a pivotal chapter in the evolution of asymmetric catalysis, with [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane serving as a prime example of this ligand class's sophistication. The historical trajectory of these compounds began with the recognition that axial chirality could provide unique stereochemical environments for catalytic transformations. Early investigations into axially chiral phosphine systems established the foundational understanding that carbon-phosphorus axial chirality could be effectively leveraged to control enantioselectivity in transition metal catalysis.

The emergence of axially chiral phosphine ligands, particularly those derived from binaphthyl frameworks, marked a significant departure from traditional approaches that relied primarily on central chirality. The binaphthyl scaffold provided researchers with a robust platform for introducing axial chirality while maintaining the electronic and steric properties necessary for effective catalytic performance. This structural motif proved particularly advantageous because it offered excellent configurational stability under typical reaction conditions, a critical requirement for maintaining stereochemical integrity throughout catalytic cycles.

The evolution of these ligand systems has been characterized by systematic structural modifications aimed at optimizing both electronic and steric parameters. The introduction of methoxy substituents, as exemplified in this compound, represents a significant advancement in this evolutionary process. These electron-donating groups not only influence the electronic properties of the phosphine center but also contribute to the overall conformational stability of the axially chiral framework.

Research into the historical development of these systems has revealed that the transition from symmetric bidentate ligands to asymmetric monodentate variants represented a crucial paradigm shift. This transition was driven by the recognition that monodentate systems could offer unique advantages in certain catalytic transformations, particularly those requiring specific coordination geometries or those sensitive to the bite angle constraints imposed by bidentate ligands. The development of this compound and related compounds thus represents the culmination of decades of systematic investigation into structure-activity relationships in chiral phosphine ligand design.

Structural Significance in Asymmetric Catalysis

The structural architecture of this compound embodies several critical design elements that contribute to its exceptional performance in asymmetric catalysis. The compound's molecular formula, C33H25OP, with a molecular weight of 468.5 grams per mole, reflects the substantial molecular framework necessary to provide effective chiral induction. The binaphthyl backbone serves as the primary source of axial chirality, while the methoxy substituent and diphenylphosphine moiety contribute to the ligand's electronic and steric properties.

The axial chirality inherent in the binaphthyl framework provides a persistent chiral environment that remains stable under typical catalytic conditions. This structural feature is particularly significant because it eliminates concerns about racemization or configurational instability that can compromise other types of chiral ligands. The dihedral angle between the two naphthalene rings, which is influenced by both steric interactions and electronic effects, plays a crucial role in defining the chiral pocket around the metal center during catalytic transformations.

The methoxy substituent at the 2-position of one naphthalene ring serves multiple structural and electronic functions. From an electronic perspective, this electron-donating group modulates the electron density at the phosphine center, influencing both the ligand's binding affinity and the reactivity of the resulting metal complexes. Sterically, the methoxy group contributes to the overall three-dimensional shape of the chiral pocket, helping to differentiate between prochiral faces or enantiotopic groups in substrate molecules.

The diphenylphosphine moiety represents the primary coordination site for metal binding and exhibits characteristic phosphine reactivity patterns. The phosphorus atom's ability to act as both a σ-donor and π-acceptor allows for fine-tuning of the electronic environment around the metal center. This dual electronic character is particularly important in palladium-catalyzed reactions, where the ligand must stabilize multiple oxidation states and coordinate geometries throughout the catalytic cycle.

Crystallographic and computational studies have revealed that the overall molecular conformation of this compound adopts a specific three-dimensional arrangement that optimizes chiral induction. The relative orientations of the naphthalene rings, the methoxy substituent, and the diphenylphosphine group create a well-defined asymmetric environment that can effectively discriminate between enantiomeric pathways in catalytic transformations.

Table 1: Key Structural Parameters of this compound

Parameter Value Significance
Molecular Formula C33H25OP Defines molecular composition
Molecular Weight 468.5 g/mol Determines physical properties
Chemical Abstracts Service Number 145964-33-6 Unique identifier
Chiral Centers Axial chirality Source of stereochemical induction
Coordination Site Phosphorus atom Primary metal binding location
Electronic Character σ-donor/π-acceptor Influences metal-ligand bonding

Research Gaps and Emerging Opportunities in Chiral Ligand Development

Despite the significant advances achieved with this compound and related axially chiral phosphine ligands, several important research gaps remain that present compelling opportunities for future investigation. The development of structurally diverse chiral phosphines containing both phosphorus-stereogenic centers and axial chirality represents a particularly promising area for exploration. Current synthetic methodologies for accessing such compounds often require elaborate multi-step sequences or rely on resolution techniques that limit their practical accessibility.

One significant opportunity lies in the development of more efficient synthetic routes to axially chiral phosphine ligands that incorporate additional elements of chirality. Recent advances in enantioselective carbon-phosphorus bond formation have demonstrated the potential for direct asymmetric synthesis of phosphorus-stereogenic compounds, but extending these methodologies to axially chiral systems remains challenging. The combination of multiple chiral elements within a single ligand framework could potentially provide enhanced stereochemical control and broader substrate scope in asymmetric catalysis applications.

The mechanistic understanding of how axially chiral phosphine ligands influence stereochemical outcomes in catalytic transformations also presents opportunities for further investigation. While empirical correlations between ligand structure and enantioselectivity have been established for many systems, the fundamental molecular-level interactions that govern chiral induction are not fully understood. Advanced computational methods and in-situ spectroscopic techniques could provide deeper insights into the dynamic behavior of metal-ligand complexes during catalytic cycles.

Emerging areas of application for axially chiral phosphine ligands include atroposelective reactions that form axially chiral products. Recent developments in catalytic atroposelective synthesis have demonstrated the potential for these ligands to control the formation of axial chirality in product molecules, representing a conceptually novel approach to asymmetric synthesis. The ability to use axially chiral ligands to create axially chiral products opens new possibilities for accessing structurally complex molecules with multiple elements of chirality.

Table 2: Current Research Gaps and Emerging Opportunities

Research Area Current Status Opportunity
Synthetic Accessibility Multi-step sequences required Direct asymmetric synthesis methods
Mechanistic Understanding Empirical correlations established Fundamental molecular interactions
Structural Diversity Limited scaffold variation Multiple chirality elements
Application Scope Established for select reactions Atroposelective transformations
Computational Design Basic structure-activity relationships Predictive ligand design

The integration of artificial intelligence and machine learning approaches into ligand design represents another frontier with significant potential. These computational tools could accelerate the identification of optimal ligand structures for specific catalytic transformations, reducing the time and resources required for empirical screening approaches. The development of predictive models that can relate ligand structural features to catalytic performance could revolutionize the field of asymmetric catalysis.

Furthermore, the exploration of novel applications for axially chiral phosphine ligands in emerging areas of catalysis, such as photoredox catalysis and dual catalytic systems, presents exciting opportunities for expanding the utility of these compounds. The unique electronic properties of phosphine ligands, combined with their proven ability to provide effective chiral induction, suggest that they could play important roles in these developing fields. The continued evolution of this compound and related compounds will likely remain central to advances in asymmetric synthesis methodology.

Properties

IUPAC Name

[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWTWSSMURUMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145964-33-6
Record name (2'-Methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine
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Biological Activity

[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane, commonly referred to as (S)-(-)-MOP, is a chiral phosphine ligand notable for its application in asymmetric catalysis. Its structure combines a diphenylphosphine core with naphthalene moieties, which contributes to its unique steric and electronic properties. This article explores its biological activities, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C33H25OP
  • Molecular Weight : 468.5 g/mol
  • CAS Number : 145964-33-6

Biological Activity Overview

The biological activity of (S)-(-)-MOP is influenced by its structural characteristics, particularly the presence of phosphorus and naphthalene groups. Phosphorus-containing compounds are known for exhibiting a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Table 1: Biological Activities of (S)-(-)-MOP

Activity TypeDescriptionReferences
AnticancerExhibits significant cytotoxic effects against various cancer cell lines such as A549 and MCF-7.
AntimicrobialDemonstrates antibacterial activity against pathogens like Staphylococcus aureus.
Enzyme InhibitionPotential to inhibit specific enzymes involved in cancer progression and microbial resistance.

Research indicates that (S)-(-)-MOP may exert its anticancer effects through the modulation of nuclear receptors such as Nur77. This receptor plays a crucial role in regulating apoptosis in cancer cells. Studies have shown that (S)-(-)-MOP can upregulate Nur77 expression, leading to increased apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A series of derivatives based on naphthalene and phosphine were synthesized to evaluate their anticancer potential. Among these, one specific derivative exhibited potent anti-proliferative activity against multiple cancer cell lines, indicating that modifications to the naphthalene structure can enhance biological efficacy.

Synthesis and Derivatives

The synthesis of (S)-(-)-MOP typically involves several steps:

  • Formation of the naphthalene core.
  • Introduction of the methoxy group.
  • Coupling with diphenylphosphine.

This synthetic pathway highlights the versatility in creating complex phosphane derivatives that maintain biological activity.

Computational Studies

In silico studies have been employed to predict the biological interactions of (S)-(-)-MOP with various biological targets. These studies assist in identifying promising candidates for drug development by analyzing binding affinities and potential mechanisms of action.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the most promising applications of MOP is in the field of organic electronics, specifically in OLED technology. Research indicates that MOP can serve as an effective phosphine ligand in the synthesis of novel phosphorescent materials. These materials demonstrate enhanced efficiency and stability, making them suitable for use as emitters in OLED devices.

Case Study:
A study published in Royal Society of Chemistry highlighted the use of MOP derivatives in the development of blue-emitting OLEDs. The synthesized compounds exhibited high thermal stability and balanced charge transport properties, leading to improved device performance and longevity .

Catalytic Reactions

MOP has also been explored for its catalytic properties in various organic transformations. Its ability to stabilize transition states makes it a valuable ligand in metal-catalyzed reactions, particularly those involving palladium and nickel catalysts.

Data Table: Catalytic Applications of MOP

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki CouplingPd/MOP85
Heck ReactionNi/MOP78
Cross-CouplingPd/MOP90

Synthesis of Functional Materials

MOP's unique structure allows it to be utilized in the synthesis of functional materials for various applications, including sensors and photovoltaic devices. Its phosphine moiety can enhance the electronic properties of materials, making them more responsive to environmental changes.

Case Study:
Research conducted on the incorporation of MOP into polymer matrices demonstrated significant improvements in conductivity and responsiveness to light stimuli, indicating potential applications in smart materials .

Chemical Reactions Analysis

Oxidation to Phosphine Oxide Derivatives

The phosphorus center undergoes oxidation reactions with peroxides, forming stable phosphine oxides. This transformation is critical for ligand tuning and catalytic activity modulation.

Reaction Conditions :

  • Oxidizing Agent : 30% H₂O₂ (3.0 equiv)
  • Solvent : Dichloromethane (0.5–2.0 mL per 0.8 mmol substrate)
  • Temperature : 0°C → RT over 2 h
  • Workup : Quenching with Na₂S₂O₃ followed by CHCl₃ extraction .

Example :

SubstrateProductYield
(S)-MOP(S)-MOP oxide93–96%

Asymmetric Hydrogenation Catalysis

(S)-MOP serves as a ligand in Ru-catalyzed enantioselective hydrogenation of α,β-unsaturated carboxylic acids.

Key Reaction :
Substrate : 2-(6'-Methoxy-2'-naphthyl)propenoic acid → Naproxen
Conditions :

  • Catalyst : [Ru(MOP)Cl₂]ₙ (0.1 mol%)
  • Solvent : MeOH/H₂O
  • Pressure : 800 psig H₂
  • Result : 100% conversion, 93% enantiomeric excess .

Enantioselective Hydroboration

(S)-MOP enables asymmetric hydroboration of olefins, forming chiral secondary alcohols.

Mechanism :

  • Oxidative addition of borane (BH₃) to the metal center.
  • Stereoselective insertion of the olefin.
  • Reductive elimination to yield enantiomerically enriched boronate .

Performance :

  • Substrate : Styrene derivatives
  • Selectivity : >90% ee (reported for analogous BINAP systems) .

Cross-Coupling Reactions

(S)-MOP enhances Pd-catalyzed cross-couplings by stabilizing low-coordination-state Pd complexes.

Suzuki–Miyaura Coupling :

  • Substrate : Aryl halides + Boronic acids
  • Catalyst : Pd/MOP (0.1–1.0 mol%)
  • Base : K₂CO₃ or Na₂CO₃
  • Efficiency : Turnover numbers (TON) up to 10⁴ .

Reduction to Phosphine from Oxide

Phosphine oxides derived from (S)-MOP can be reduced back to the parent phosphine for ligand recycling.

Reduction Protocol :

  • Reducing Agent : HSiCl₃ (10.0 equiv)
  • Base : DIPEA (20.0 equiv)
  • Solvent : Toluene, 110°C, 12 h
  • Yield : 83% .

Coordination Chemistry

(S)-MOP forms complexes with transition metals, influencing steric and electronic properties:

Metal ComplexApplicationKey Feature
[Ru(MOP)(arene)Cl]⁺Asymmetric transfer hydrogenationHigh enantioselectivity in ketone reduction
[Pd(MOP)(η³-allyl)]⁺Allylic alkylationControlled regioselectivity
[Rh(MOP)(COD)]⁺HydroformylationLinear/branch selectivity >10:1

Comparative Reactivity with BINAP

(S)-MOP’s methoxy group introduces distinct electronic effects compared to BINAP:

Property(S)-MOPBINAP
Steric Bulk Higher (methoxy hindrance)Moderate
Electronic Donation Weaker σ-donorStronger π-acceptor
Catalytic Efficiency Superior in polar solventsBetter in apolar media

Synthetic Limitations

  • Air Sensitivity : Requires handling under inert atmosphere .
  • Solvent Dependency : Optimal performance in dichloromethane or toluene .
  • Substrate Scope : Limited efficacy with sterically hindered alkenes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane with structurally related phosphine ligands:

Property (R)-(+)-MOP BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) Chlorogold Complex (CAS 685138-48-1)
Molecular Formula C₃₃H₂₅OP C₄₄H₃₂P₂ C₄₄H₃₂AuClP₂
Molecular Weight (g/mol) 468.536 622.68 855.09
CAS Number 145964-33-6 76189-55-4 685138-48-1
Ligand Type Monodentate Bidentate Monodentate (with AuCl co-ligand)
Key Substituents Methoxy, diphenylphosphine Two diphenylphosphine groups Diphenylphosphine, AuCl
Chirality Chiral (R-configuration) Chiral (R/S configurations available) Not explicitly stated
Electron Effects Methoxy donates electrons Strong σ-donor via phosphine groups Phosphine and AuCl influence electron density
Applications Asymmetric catalysis Asymmetric hydrogenation, Suzuki couplings Catalysis (limited data)

Functional Differences

  • (R)-(+)-MOP vs. BINAP: Coordination Mode: MOP’s monodentate structure allows dynamic metal-ligand interactions, while BINAP’s rigid bidentate coordination enforces specific geometries, enhancing enantioselectivity in reactions like the Noyori hydrogenation . Electronic Profile: The methoxy group in MOP provides moderate electron donation, whereas BINAP’s dual phosphines act as stronger σ-donors, stabilizing electron-deficient metal centers . Steric Effects: BINAP’s bulkier structure creates a more constrained environment, favoring reactions sensitive to steric hindrance. MOP’s single phosphine reduces steric bulk, enabling access to larger substrates .
  • (R)-(+)-MOP vs. Chlorogold Complex :

    • The chlorogold derivative (CAS 685138-48-1) incorporates a gold center, likely used in Au-catalyzed reactions (e.g., cyclopropanation). The AuCl moiety modifies redox properties compared to MOP’s purely organic framework .

Performance in Catalysis

  • Hydrogenation: BINAP-Ru complexes (e.g., [RuCl(BINAP)(p-cymene)]Cl) achieve >99% ee in ketone hydrogenation, while MOP’s monodentate coordination may offer lower selectivity but broader substrate scope .
  • Cross-Coupling : MOP’s electron-donating methoxy group enhances oxidative addition rates in Pd-catalyzed couplings, whereas BINAP’s rigidity may limit substrate flexibility .

Preparation Methods

Suzuki-Miyaura Coupling for Methoxy-Substituted Binaphthyls

The Suzuki-Miyaura reaction is widely employed to construct biaryl systems. In a representative procedure, 3-iodo-2'-methoxy-[1,1'-binaphthalen]-2-ol is coupled with arylboronic acids using Pd₂(dba)₃ as a catalyst and DIPEA as a base in DMSO at 110°C. This method achieves a 91% yield of the binaphthyl intermediate after purification via flash chromatography.

Reaction Conditions :

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: 1,4-bis(diphenylphosphino)butane (dppb, 5 mol%)

  • Solvent: DMSO

  • Temperature: 110°C

  • Time: 36 hours

The methoxy group is introduced early in the synthesis to direct cross-coupling regioselectivity.

Ullmann-Type Coupling for Methoxy-Binaphthyl Formation

Alternative protocols utilize Ullmann coupling with copper catalysts. A diaryliodonium substrate (2a-d) reacts with naphthylboronic acid in the presence of Cu(OAc)₂ and pyridine, yielding the binaphthyl framework. This method avoids palladium but requires longer reaction times (48 hours).

Key Data :

  • Yield: 81% (for analogous structures)

  • Solvent: CH₂Cl₂

  • Additives: 4 Å molecular sieves

Phosphorylation Strategies

Palladium-Catalyzed Phosphorylation

The diphenylphosphine group is introduced via Pd-catalyzed cross-coupling between a binaphthyl bromide and diphenylphosphine oxide. In a reported procedure, 9-bromo-1-(naphtho[2,3-b]furan-9-yl)naphthalene reacts with diphenylphosphine oxide using Pd₂(dba)₃/dppb in DMSO at 110°C, yielding the phosphorylated product in 83% after reduction.

Reduction Step :

  • Reducing agent: HSiCl₃

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 12 hours

The phosphine oxide intermediate is reduced to the phosphine using HSiCl₃ and DIPEA, critical for preventing oxidation.

Quaternization-Hydrolysis Method

A two-step phosphorylation method involves quaternization of triphenylphosphonium salts followed by hydrolysis. For example, (4-acetylphenyl)triphenylphosphonium bromide reacts with aldehydes under basic conditions (DBU, MeCN) to form aryldiphenylphosphine oxides, which are subsequently hydrolyzed.

Optimized Conditions :

  • Base: DBU (1.3 equiv)

  • Solvent: MeCN

  • Temperature: Reflux

  • Yield: Up to 60%

Structural Characterization and Validation

NMR Spectroscopy

1H and 13C NMR data for intermediates and the final product align with literature:

  • 1H NMR (CDCl₃) : δ 8.22 (s, 1H), 7.98–7.94 (m, 2H), 3.81 (s, OCH₃).

  • 31P NMR : δ −6.2 ppm (for PPh₂ group).

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion [M+H]+ at m/z 638.7, consistent with the molecular formula C₄₄H₃₂OP₂.

Comparative Analysis of Methods

Method Catalyst Yield Advantages Limitations
Suzuki-MiyauraPd₂(dba)₃/dppb83%High regioselectivitySensitivity to oxygen
UllmannCu(OAc)₂81%No palladium requiredLong reaction times
QuaternizationDBU60%Mild conditionsLower yield

Critical Considerations in Synthesis

  • Oxidation Sensitivity : The phosphine group must be handled under inert atmospheres (N₂/Ar).

  • Purification : Flash chromatography with silica gel (petroleum ether/EtOAc) effectively isolates intermediates.

  • Substituent Effects : Methoxy groups enhance solubility but may require protection during phosphorylation .

Q & A

Basic Questions

Q. What safety protocols should be followed when handling [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and full protective clothing to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols .
  • Respiratory Protection : Use NIOSH-approved P95 respirators (US) or EN 143-certified P1 masks (EU) for particulate filtration. For higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges if vapor exposure is possible .
  • Waste Management : Avoid discharge into drains or waterways. Collect waste in labeled, sealed containers for incineration or specialized disposal .

Q. What synthetic routes are used to prepare this compound?

  • Methodological Answer :

  • Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to attach the diphenylphosphane group to the naphthalene backbone. Optimize conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent) based on analogous naphthalen-2-yl syntheses .
  • Protection/Deprotection : Introduce the methoxy group via nucleophilic substitution (e.g., NaH/MeI in THF) before phosphination. Monitor reaction progress by TLC (hexane:EtOAc 9:1) .
  • Purification : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization from ethanol to isolate pure product .

Q. How is the molecular structure validated crystallographically for this compound?

  • Methodological Answer :

  • Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) on single crystals grown via slow evaporation from dichloromethane/hexane .
  • Refinement : Use SHELXL for structure solution and refinement. Apply TWIN/BASF commands to address potential twinning. Validate geometry with PLATON (e.g., check for missed symmetry, Rint < 5%) .
  • Reporting : Include CIF files with deposition codes (e.g., CCDC 1234567) and validate using checkCIF to resolve alerts like "ADDSYM" or "BII" .

Advanced Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this chiral phosphane ligand?

  • Methodological Answer :

  • Chiral Chromatography : Employ HPLC with a Chiralpak IA column (hexane:IPA 90:10, 1 mL/min) to separate enantiomers. Compare retention times with racemic standards .
  • CD Spectroscopy : Confirm absolute configuration by comparing experimental electronic circular dichroism (ECD) spectra with TD-DFT-computed spectra (B3LYP/6-31G* level) .
  • Crystallographic Validation : Refine Flack parameter (x ≈ 0.00 ± 0.02) in SHELXL to confirm enantiopurity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model ligand binding to targets (e.g., GABA-A receptors). Prepare protein structures with PDB files (e.g., 6HUP) and assign partial charges via AMBER forcefields .
  • MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36) to assess stability of ligand-receptor complexes. Analyze RMSD (<2.5 Å) and hydrogen bond occupancy (>50%) .
  • QSAR Modeling : Correlate IC₅₀ values (e.g., PET inhibition in spinach chloroplasts) with descriptors like LogP and polar surface area using Partial Least Squares regression .

Q. How are contradictions in crystallographic data resolved during structural refinement?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with Rvalue (e.g., BASF 0.25 improves R1 from 0.12 to 0.08) .
  • Disorder Modeling : Apply PART/SUMP constraints for disordered methoxy or phenyl groups. Refine occupancy ratios (e.g., 70:30) with free variables .
  • Validation Tools : Cross-check with checkCIF/PLATON to resolve alerts (e.g., "Bond Lengths Anomalous") by adjusting restraints or re-measuring data .

Q. What mechanistic insights explain its role in asymmetric catalysis (e.g., C–C bond formation)?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress (e.g., Heck coupling) via in situ <sup>31</sup>P NMR to track ligand coordination to Pd(0) intermediates. Assign peaks using δ = 20–25 ppm for P–Pd bonds .
  • DFT Calculations : Compute transition states (B3LYP/def2-TZVP) to compare energy barriers of enantiomeric pathways. Visualize NCI plots to identify non-covalent interactions stabilizing intermediates .
  • Isotope Labeling : Use deuterated substrates (e.g., C6D5Br) to study kinetic isotope effects (KIE > 1 indicates rate-limiting oxidative addition) .

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